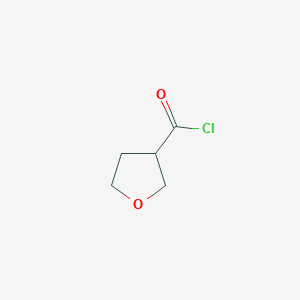

Tetrahydrofuran-3-carbonyl chloride

Description

The exact mass of the compound Tetrahydrofuran-3-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrahydrofuran-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrofuran-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxolane-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-5(7)4-1-2-8-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMFDSHMPBPWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554394 | |

| Record name | Oxolane-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69595-02-4 | |

| Record name | Oxolane-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofuran-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrahydrofuran-3-carbonyl chloride chemical properties

An In-Depth Technical Guide to Tetrahydrofuran-3-carbonyl Chloride: Properties, Reactivity, and Applications

Foreword: The Utility of a Bifunctional Reagent

Tetrahydrofuran-3-carbonyl chloride stands as a pivotal reagent for the modern medicinal and organic chemist. It elegantly combines two key chemical features: a highly reactive acyl chloride group and a saturated tetrahydrofuran (THF) ring. The THF moiety is a prevalent scaffold in numerous natural products and FDA-approved pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2][3] This guide offers a comprehensive exploration of the chemical properties, reactivity, and practical applications of Tetrahydrofuran-3-carbonyl chloride, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization.

Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is paramount to its successful and safe application in any experimental setting. Tetrahydrofuran-3-carbonyl chloride is a liquid at room temperature, characterized by the high reactivity inherent to acyl chlorides.[4][5] This reactivity necessitates specific handling and storage conditions to prevent degradation and ensure experimental reproducibility.

| Property | Value / Description | Source(s) |

| CAS Number | 69595-02-4 | [4][5][6] |

| Molecular Formula | C₅H₇ClO₂ | Calculated |

| Molecular Weight | 134.56 g/mol | Calculated |

| Appearance | Colorless to light-yellow liquid | [5] |

| Boiling Point | 172.8 ± 33.0 °C (Predicted) | [6] |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Reacts with water and other protic solvents. Soluble in common aprotic organic solvents (e.g., DCM, THF, Diethyl Ether). | General Acyl Chloride Chemistry |

| Stability | Highly sensitive to moisture. Contact with water liberates toxic and corrosive hydrogen chloride gas.[5] | [5] |

Core Safety and Handling Mandates

The high reactivity of Tetrahydrofuran-3-carbonyl chloride dictates stringent safety protocols. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] Inhalation is harmful, and it is harmful if swallowed.[5]

-

Hazard Statements (H-phrases): H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), EUH029 (Contact with water liberates toxic gas).[5]

-

Precautionary Statements (P-phrases): P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).[5]

Field-Proven Handling Protocol:

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to control exposure to vapors and potential HCl gas release. A safety shower and eye wash station must be readily accessible.[5]

-

Personal Protective Equipment (PPE): Wear chemical safety glasses or goggles, a face shield, appropriate protective gloves (e.g., butyl rubber; nitrile may offer limited protection), and a flame-retardant lab coat.[5][7]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials, particularly water and bases.[5] Containers must be kept tightly sealed, often under an inert atmosphere (e.g., Nitrogen or Argon), to prevent hydrolysis.

Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The most direct and common synthesis of Tetrahydrofuran-3-carbonyl chloride involves the chlorination of its parent carboxylic acid, Tetrahydrofuran-3-carboxylic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

The mechanism with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.[8] This process is efficient and drives the reaction to completion due to the irreversible loss of gases.

Caption: General synthesis of Tetrahydrofuran-3-carbonyl chloride.

The Chemistry of Reactivity: Nucleophilic Acyl Substitution

The synthetic utility of Tetrahydrofuran-3-carbonyl chloride is rooted in the high electrophilicity of its carbonyl carbon. The adjacent oxygen and chlorine atoms, both being highly electronegative, withdraw electron density, making the carbon atom highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating a two-step addition-elimination mechanism that is characteristic of acyl chlorides.[9]

Reaction with Alcohols (Esterification)

Acyl chlorides react readily with alcohols to form esters in a highly exothermic reaction.[10][11] To neutralize the hydrogen chloride byproduct, which can protonate the alcohol and reduce its nucleophilicity, a non-nucleophilic base like pyridine or triethylamine (TEA) is typically added.[9]

Causality of the Protocol: The base serves a dual purpose: it prevents the buildup of corrosive HCl and deprotonates the tetrahedral intermediate, accelerating the elimination of the chloride leaving group and driving the equilibrium towards the ester product.

Caption: Amide formation using an amine nucleophile.

Applications in Drug Discovery and Organic Synthesis

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can improve pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) by acting as a conformationally constrained, less lipophilic bioisostere for moieties like cyclohexane. [12] Tetrahydrofuran-3-carbonyl chloride serves as a key building block for introducing this valuable scaffold. For instance, it has been utilized as a reactant in the synthesis of potent Melanin-Concentrating Hormone Receptor 1 (MCH1) antagonists, a class of compounds investigated for the treatment of obesity and depression. [6]The ability to readily form stable amide or ester linkages makes it an indispensable tool for linking the THF core to other complex molecular fragments.

Experimental Protocol: Synthesis of N-Benzyl-tetrahydrofuran-3-carboxamide

This protocol provides a representative, self-validating workflow for the amidation reaction.

Objective: To synthesize N-benzyl-tetrahydrofuran-3-carboxamide from Tetrahydrofuran-3-carbonyl chloride and benzylamine.

Materials:

-

Tetrahydrofuran-3-carbonyl chloride

-

Benzylamine

-

Triethylamine (TEA), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

-

Thin Layer Chromatography (TLC) plates (silica gel), developing chamber, UV lamp

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and anhydrous DCM (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

-

Acyl Chloride Addition: Dissolve Tetrahydrofuran-3-carbonyl chloride (1.05 eq.) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction.

-

Reaction & Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the starting benzylamine. A typical mobile phase would be 30-50% ethyl acetate in hexanes.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA and benzylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-tetrahydrofuran-3-carboxamide.

Conclusion

Tetrahydrofuran-3-carbonyl chloride is a versatile and highly reactive building block. Its value lies in the simplicity with which the pharmaceutically relevant tetrahydrofuran scaffold can be incorporated into a wide range of molecules through robust and well-understood nucleophilic acyl substitution reactions. A thorough understanding of its chemical properties, reactivity, and stringent handling requirements—as detailed in this guide—is essential for any researcher aiming to leverage its full synthetic potential in the laboratory.

References

-

Wikipedia. Tetrahydrofuran. [Link]

-

The Good Scents Company. tetrahydrofuran, 109-99-9. [Link]

-

R Discovery. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

-

Sdfine. tetrahydrofuran. [Link]

-

Cheméo. Chemical Properties of 3-Chloro-tetrahydrofuran. [Link]

-

Carl ROTH. Tetrahydrofuran - Safety Data Sheet. [Link]

-

Carl ROTH. Safety Data Sheet: Tetrahydrofuran. [Link]

-

Georganics. TETRAHYDROFURAN- 3-CARBONYL CHLORIDE. [Link]

- Google Patents. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Scientific Research Publishing. Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. [Link]

-

Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

-

PubChem. (R)-Tetrahydrofuran-3-carboxylic acid | C5H8O3 | CID 20595422. [Link]

-

Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Save My Exams. Acyl chlorides and alcohols - A Level Chemistry. [Link]

-

YouTube. Reactions of Acyl Chlorides. [Link]

-

YouTube. Acid Chloride + Alcohol = Ester (Mechanism). [Link]

-

ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities. [Link]

-

ResearchGate. α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid | Request PDF. [Link]

-

Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

-

Reddit. Acid chloride reaction with amine. [Link]

-

PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

-

Journal of the American Chemical Society. The Reaction of Tetrahydrofuran and 2,5-Dimethyltetrahydrofuran with Acyl Halides. [Link]

-

RSC Publishing. THE REACTION BETWEEN ALCOHOLS AND ACID CHLORIDES IN SOLVENTS OF LOW POLARITY. [Link]

-

MDPI. Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydrofuran-3-carbonyl chloride | 69595-02-4 | Benchchem [benchchem.com]

- 5. georganics.sk [georganics.sk]

- 6. TETRAHYDRO-FURAN-3-CARBONYL CHLORIDE | 69595-02-4 [chemicalbook.com]

- 7. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. savemyexams.com [savemyexams.com]

- 12. img01.pharmablock.com [img01.pharmablock.com]

An In-depth Technical Guide to Tetrahydrofuran-3-carbonyl Chloride: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently encountered the need for well-characterized, reactive intermediates in the synthesis of complex molecules. Tetrahydrofuran-3-carbonyl chloride stands out as a versatile building block, particularly in the construction of novel pharmaceutical scaffolds. Its unique combination of a strained cyclic ether and a reactive acyl chloride moiety offers a gateway to a diverse range of functionalized tetrahydrofuran derivatives. This guide is born out of the necessity for a consolidated, in-depth technical resource that goes beyond a simple recitation of properties. It is designed to provide not just the "what" but the "why"—the underlying principles and practical considerations that are crucial for success in the laboratory. The methodologies and data presented herein are curated to be self-validating, ensuring that researchers can confidently synthesize, characterize, and utilize this valuable reagent in their drug discovery and development endeavors.

Physicochemical Properties and Safety Considerations

Tetrahydrofuran-3-carbonyl chloride is a reactive chemical intermediate that demands careful handling. A thorough understanding of its fundamental properties is the first step toward its safe and effective use.

Core Molecular Data

The foundational physicochemical data for tetrahydrofuran-3-carbonyl chloride is summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 134.56 g/mol | [1] |

| Chemical Formula | C₅H₇ClO₂ | [1] |

| CAS Number | 69595-02-4 | [1] |

| Predicted Boiling Point | 172.8 ± 33.0 °C | [1] |

| Predicted Density | 1.270 ± 0.06 g/cm³ | [1] |

Safety and Handling

Tetrahydrofuran-3-carbonyl chloride is classified as a corrosive liquid. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. Crucially, it reacts with water to liberate toxic gas (hydrogen chloride).[2]

Key Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Keep away from water and other nucleophilic reagents except when a reaction is intended.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Synthesis of Tetrahydrofuran-3-carbonyl Chloride

The most common and practical laboratory synthesis of tetrahydrofuran-3-carbonyl chloride involves the conversion of the corresponding carboxylic acid, tetrahydrofuran-3-carboxylic acid, using a chlorinating agent. The two most frequently employed reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Choice of Chlorinating Agent: A Comparative Rationale

-

Thionyl Chloride (SOCl₂): This reagent is often favored due to its low cost and the fact that the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. However, reactions with thionyl chloride often require heating, which can sometimes lead to side reactions or degradation of sensitive substrates.

-

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is generally more reactive than thionyl chloride, allowing for milder reaction conditions (often at room temperature or below). The byproducts are also gaseous (carbon dioxide, carbon monoxide, and hydrogen chloride). A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction through the formation of the Vilsmeier reagent in situ. While more expensive, the milder conditions make oxalyl chloride the preferred reagent for substrates that are sensitive to heat or stronger acidic conditions.

The following diagram illustrates the general transformation:

Caption: General synthesis of Tetrahydrofuran-3-carbonyl Chloride.

Detailed Experimental Protocol: Synthesis using Oxalyl Chloride

This protocol is recommended for its mild conditions and high yield.

Materials:

-

Tetrahydrofuran-3-carboxylic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous toluene

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum

-

Nitrogen or argon inlet

-

Syringe

-

Rotary evaporator

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tetrahydrofuran-3-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the carboxylic acid. The volume should be sufficient to ensure good stirring (e.g., 5-10 mL per gram of carboxylic acid).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the stirred solution.

-

Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via syringe at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically complete when gas evolution ceases. The progress can be monitored by carefully quenching a small aliquot with methanol and analyzing the resulting methyl ester by TLC or GC-MS against the starting carboxylic acid.

-

Work-up and Purification:

-

Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.

-

To ensure complete removal of volatile impurities, add anhydrous toluene to the crude product and evaporate again under reduced pressure. This azeotropic removal is highly effective.

-

The resulting crude tetrahydrofuran-3-carbonyl chloride is often of sufficient purity for subsequent reactions. If further purification is required, distillation under reduced pressure can be performed, though care must be taken to avoid decomposition.

-

Spectroscopic Characterization

Accurate characterization of tetrahydrofuran-3-carbonyl chloride is crucial to confirm its identity and purity before use in subsequent synthetic steps. The following sections provide expected spectroscopic data based on its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show complex multiplets due to the protons on the tetrahydrofuran ring. The electron-withdrawing carbonyl chloride group will deshield the proton at the C3 position.

Predicted ¹H NMR (CDCl₃):

-

δ 4.0-4.3 (m, 1H): Proton at the C3 position, deshielded by the carbonyl group.

-

δ 3.7-4.0 (m, 4H): Protons at the C2 and C5 positions, adjacent to the ether oxygen.

-

δ 2.2-2.5 (m, 2H): Protons at the C4 position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide clear signals for each of the five carbon atoms in the molecule.

Predicted ¹³C NMR (CDCl₃):

-

δ 170-175: Carbonyl carbon (C=O).

-

δ 65-75: Carbons adjacent to the ether oxygen (C2 and C5).

-

δ 45-55: Carbon attached to the carbonyl group (C3).

-

δ 25-35: Remaining ring carbon (C4).

FTIR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the key functional groups in the molecule.

Expected Major FTIR Peaks (neat or as a thin film):

-

~1790 cm⁻¹ (strong, sharp): C=O stretch of the acyl chloride. This is a characteristic high-frequency carbonyl absorption.

-

~1100 cm⁻¹ (strong): C-O-C stretch of the tetrahydrofuran ring.

-

2850-3000 cm⁻¹ (medium): C-H stretching vibrations of the aliphatic ring.

Mass Spectrometry

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 134 (for ³⁵Cl isotope) and 136 (for ³⁷Cl isotope) in an approximate 3:1 ratio.

-

Major Fragments:

-

m/z = 99: Loss of a chlorine radical ([M-Cl]⁺).

-

m/z = 71: Fragmentation of the tetrahydrofuran ring.

-

Reactivity and Synthetic Applications

Tetrahydrofuran-3-carbonyl chloride is a valuable electrophile for the introduction of the tetrahydrofuran-3-carbonyl moiety into a wide range of molecules. Its reactivity is dominated by nucleophilic acyl substitution at the carbonyl carbon.

Amide Formation

The reaction with primary or secondary amines readily forms the corresponding amides. This is a cornerstone reaction in medicinal chemistry for the synthesis of novel drug candidates.

Caption: Amide synthesis from Tetrahydrofuran-3-carbonyl Chloride.

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the stable amide product. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.

Ester Formation

Similarly, reaction with alcohols or phenols in the presence of a base affords the corresponding esters.

Caption: Ester synthesis from Tetrahydrofuran-3-carbonyl Chloride.

Mechanism: The mechanism is analogous to amide formation. The alcohol, often deprotonated by a non-nucleophilic base to form a more potent alkoxide nucleophile, attacks the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and elimination of chloride yields the ester.

Conclusion

Tetrahydrofuran-3-carbonyl chloride is a highly valuable and reactive intermediate for the synthesis of a diverse array of substituted tetrahydrofurans. Its utility in drug discovery and materials science is well-established. A thorough understanding of its properties, safe handling procedures, and reactivity is paramount for its successful application. The protocols and characterization data provided in this guide serve as a robust foundation for researchers to confidently incorporate this versatile building block into their synthetic strategies.

References

Sources

Technical Guide: FT-IR Analysis of Tetrahydrofuran-3-carbonyl chloride

Executive Summary

Tetrahydrofuran-3-carbonyl chloride (THF-3-COCl) is a critical pharmacophore intermediate used in the synthesis of various therapeutic agents, including furifosmin. Its analysis via Fourier Transform Infrared (FT-IR) spectroscopy presents a specific set of challenges dominated by its high reactivity with atmospheric moisture.

This guide moves beyond basic spectral assignment to address the "Hydrolysis Trap" —the rapid conversion of the acyl chloride to its carboxylic acid counterpart during sampling. We provide a robust, self-validating Diamond ATR protocol designed to ensure spectral integrity and accurate quality assessment.

Part 1: Chemical Context & Criticality

The Structural Challenge

The molecule consists of a five-membered tetrahydrofuran (THF) ring substituted at the 3-position with a carbonyl chloride group.

-

The THF Ring: Provides ether linkage signals but is relatively stable.

-

The Acyl Chloride (-COCl): This is the analytical target. The chlorine atom is a good leaving group, making the carbonyl carbon highly electrophilic.

The Hydrolysis Trap

Upon contact with ambient humidity, THF-3-COCl undergoes nucleophilic acyl substitution, yielding Tetrahydrofuran-3-carboxylic acid and Hydrogen Chloride (HCl) gas.

Analytical Consequence: A standard open-air FT-IR scan will often yield the spectrum of the degradation product (the acid) rather than the pure reagent, leading to false failures in QC or, worse, the use of compromised reagents in synthesis.

Part 2: Theoretical Framework (Spectral Prediction)

To validate the sample, one must understand the specific vibrational shifts caused by the chlorine substituent compared to the hydrolysis product.

The Carbonyl Shift (The Primary Indicator)

The most distinct feature of this analysis is the position of the Carbonyl (

-

Inductive Effect: The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon (

effect). This shortens and strengthens the -

Result: The

stretch shifts to a significantly higher wavenumber (

Spectral Fingerprint Table[2][3]

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Diagnostic Note |

| Acyl Chloride (C=O) | Stretching | 1790 – 1815 | Primary QC Peak. Sharp, intense. |

| Acyl Chloride (C=O) | Fermi Resonance | ~1740 | Weak shoulder often seen in acid chlorides. |

| Ether (C-O-C) | Antisym. Stretch | 1050 – 1100 | Characteristic of the THF ring. |

| C-Cl | Stretching | 600 – 800 | Fingerprint region; often obscured but confirms -Cl presence. |

| Carboxylic Acid (Impurity) | C=O[2] Stretch | 1700 – 1725 | Alert: Presence indicates hydrolysis. |

| Carboxylic Acid (Impurity) | O-H Stretch | 2500 – 3300 | Alert: Broad "hump" indicates moisture/acid. |

Part 3: Experimental Protocol

Standard: Diamond ATR (Attenuated Total Reflectance). Rationale: Diamond is chemically inert to the HCl generated by trace hydrolysis and allows for rapid sampling without complex cell assembly. ZnSe is an alternative but is susceptible to etching by strong acids over time.

Equipment Setup

-

Spectrometer: FT-IR with DTGS or MCT detector.

-

Accessory: Single-bounce Diamond ATR.

-

Purge Gas: Dry Nitrogen (

) or dry air (Dew point < -40°C).

The "Rapid-Capture" Workflow

Causality: Minimizing the time between bottle opening and data acquisition is the only way to outrun hydrolysis.

-

System Purge: Purge the spectrometer optics and sample stage with dry

for 15 minutes prior to background collection. -

Background: Collect an air background with the ATR pressure arm in the raised position.

-

Preparation: Have the sample bottle and a clean glass pipette ready. Do not use plastic pipettes (risk of plasticizer leaching).

-

Deposition:

-

Open sample bottle.

-

Draw small aliquot.

-

Deposit 1 drop directly onto the center of the diamond crystal.

-

Immediately lower the pressure arm/cover to minimize atmospheric contact.

-

-

Acquisition: Trigger the scan immediately (4 scans at 4 cm⁻¹ resolution is sufficient for ID; 16 scans for high S/N).

-

Cleaning: Wipe immediately with dry tissue, then isopropanol. Caution: The residue may contain HCl; wear appropriate PPE.

Part 4: Visualization & Logic Pathways

Analytical Decision Workflow

This diagram outlines the logical flow from sampling to quality decision, incorporating the critical "Hydrolysis Check."

Figure 1: Analytical workflow for validating Tetrahydrofuran-3-carbonyl chloride integrity.

The Hydrolysis Trap Mechanism

Understanding the chemical degradation that leads to spectral failure.

Figure 2: Chemical pathway of hydrolysis and resulting spectral shift.

Part 5: Data Interpretation & Quality Control

To ensure trustworthiness, compare your obtained spectrum against these criteria.

The "Purity Ratio"

For semi-quantitative assessment, calculate the peak height ratio between the Acyl Chloride band and the Acid band.

-

High R Value (>10): High purity.

-

Low R Value (<2): Significant degradation.

-

Note: If

is absent, the sample is anhydrous and pure.

Common Artifacts

-

Doublet at 2350 cm⁻¹: Atmospheric

. This indicates a poor background purge but does not interfere with the diagnostic bands. -

Noise at 3500-4000 cm⁻¹: Atmospheric water vapor. If this is high, check your purge; it suggests moisture is interacting with the sample during the scan.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for inductive effect shifts in carbonyls).

-

NIST Chemistry WebBook. Tetrahydrofuran Spectra Data. National Institute of Standards and Technology.[3] Available at: [Link] (Reference for THF ring vibrations).

-

Shimadzu Corporation. FTIR Analysis for Liquid Samples: ATR Techniques. Available at: [Link]

-

LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

Specac Application Notes. Handling Moisture Sensitive Samples in FTIR. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of Tetrahydrofuran-3-carbonyl chloride

Topic: Mass Spectrometry Fragmentation of Tetrahydrofuran-3-carbonyl chloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Analytical Scientists

Executive Summary

Tetrahydrofuran-3-carbonyl chloride (CAS: 69595-02-4) is a critical heterocyclic building block in the synthesis of pharmaceutical intermediates. Its characterization via Mass Spectrometry (MS) presents a unique challenge: the molecule is highly reactive toward nucleophiles (moisture, alcohols), leading to rapid degradation into its corresponding acid or ester forms.

This guide provides a definitive technical framework for the identification of Tetrahydrofuran-3-carbonyl chloride. It establishes a Self-Validating Analytical Protocol that distinguishes the intact acid chloride from its hydrolysis artifacts using "Convergent Fragmentation" logic—whereby the parent molecule and its derivatives share a diagnostic acylium ion (m/z 99) but differ in molecular ion survival.

Molecular Architecture & Physicochemical Context[1][2]

Understanding the lability of the C–Cl bond is prerequisite to interpreting the mass spectrum. The molecule consists of a saturated five-membered ether ring (THF) substituted at the 3-position with a chlorocarbonyl group.

| Property | Value | Analytical Implication |

| Formula | C | M+ observed at m/z 134 (approx 3:1 ratio with m/z 136 due to |

| MW | 134.56 g/mol | Low mass requires solvent delay optimization in GC-MS to avoid masking. |

| Reactivity | High (Acyl Chloride) | Reacts with H |

| Ionization | EI (70 eV) | Hard ionization is preferred; ESI is unsuitable due to hydrolysis in mobile phases. |

Sample Preparation: A Self-Validating System

Direct injection of acid chlorides is prone to "ghost peaks" from injector port hydrolysis. To ensure data integrity, we utilize a Dual-Path Protocol .

Protocol A: Direct Inert Injection (Qualitative)

Use for confirmation of bulk material status.

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (stored over molecular sieves).

-

Prep: Dissolve 1 mg sample in 1 mL solvent under N

atmosphere. -

Injection: Split 50:1, Injector Temp 200°C.

-

Success Criteria: Observation of m/z 134/136 cluster.

Protocol B: Methanolysis Derivatization (Quantitative/Robust)

Use for purity assay. This converts the unstable chloride to the stable methyl ester.

-

Quench: Add 10 mg sample to 1 mL anhydrous Methanol (MeOH).

-

Reaction: Immediate exotherm (formation of Methyl tetrahydrofuran-3-carboxylate + HCl).

-

Analysis: Inject the methanolic solution.

-

Success Criteria: Disappearance of m/z 134; appearance of m/z 130 (Methyl Ester).

Technical Insight: If Protocol A yields m/z 116 (Acid), the sample is wet. If Protocol B yields m/z 116, the reagents are wet. This cross-check validates your solvent integrity.

Fragmentation Mechanisms[1][3][4][5][6][7]

The mass spectrum of Tetrahydrofuran-3-carbonyl chloride is dominated by

Primary Pathway: Formation of the Acylium Ion (m/z 99)

Upon electron impact (70 eV), the molecular ion [M]+

Diagnostic Value: The peak at m/z 99 is typically the Base Peak (100% relative abundance).

Secondary Pathway: Decarbonylation (m/z 71)

The acylium ion (m/z 99) is metastable and ejects a neutral carbon monoxide (CO) molecule to form the tetrahydrofuran-3-yl cation.

Tertiary Pathway: Ring Fragmentation

The cyclic ether cation (m/z 71) undergoes ring opening and fragmentation, characteristic of THF derivatives.

-

Loss of Formaldehyde (CH

O): m/z 71 -

Loss of Ethylene (C

H

Visualization of Fragmentation Logic

The following diagram illustrates the "Convergent Fragmentation" concept. Note how the Acid Chloride, Methyl Ester, and Carboxylic Acid all funnel through the same diagnostic ions (m/z 99 and 71), making the Molecular Ion (M+) the only distinguishing feature.

Figure 1: Convergent Fragmentation Pathway. Note that m/z 99 is the common diagnostic ion for this structural family.

Data Interpretation & Artifact Identification

When analyzing the spectrum, use the following table to distinguish the target molecule from common artifacts.

| Observed Ion (m/z) | Identity | Interpretation |

| 134 / 136 | Target Molecule | Intact Tetrahydrofuran-3-carbonyl chloride. (Ratio 3:1). |

| 130 | Methyl Ester | Artifact of Methanol interaction (Derivatization product). |

| 116 | Carboxylic Acid | Hydrolysis artifact. Indicates wet sample or wet carrier gas. |

| 99 | Acylium Ion | Core structural fragment. Present in ALL three species above. |

| 71 | THF-yl Cation | Secondary fragment. Confirms the THF ring structure. |

| 36 / 38 | HCl | Often seen in the solvent front if the sample degraded in the injector. |

Analytical Workflow Diagram

Figure 2: Decision Tree for Analytical Method Selection.

References

-

NIST Mass Spectrometry Data Center. Tetrahydrofuran-3-carbonyl chloride & Analogues (Methyl 3-furoate). NIST Chemistry WebBook, SRD 69.[1][2][3][4] [Link][1]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms in acyl chlorides).

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Technical Whitepaper: Solvent Systems for Tetrahydrofuran-3-carbonyl Chloride

Executive Summary

Tetrahydrofuran-3-carbonyl chloride (CAS: 69595-02-4) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for installing the tetrahydrofuran moiety in receptor antagonists and kinase inhibitors.[1] Unlike simple alkyl halides, this molecule is an acyl chloride , possessing high electrophilicity and moisture sensitivity.

While physically miscible with most aprotic organic solvents, the selection of a solvent system is governed not by dissolution capacity, but by chemical stability and process efficiency . This guide delineates the transition from traditional chlorinated solvents (DCM) to greener, process-friendly ethers (2-MeTHF), providing researchers with a validated framework for maximizing yield and minimizing hydrolytic degradation.

Physicochemical Profile & Identity

Crucial Distinction: Researchers must distinguish this compound from tetrahydrofurfuryl chloride (2-(chloromethyl)tetrahydrofuran). The target molecule contains a highly reactive acyl chloride (-COCl) group directly attached to the C3 position of the ring, dictating a completely different reactivity profile (acylation vs. alkylation).

| Property | Data | Relevance to Solvent Selection |

| CAS Number | 69595-02-4 | Unique identifier for the 3-carbonyl derivative.[1] |

| Physical State | Liquid (Standard conditions) | Miscible with most organics; no dissolution induction period required. |

| Polarity | Moderate (Aprotic) | Soluble in ethers, esters, and chlorinated hydrocarbons. |

| Reactivity | High (Electrophile) | Incompatible with water, alcohols, and primary/secondary amines (unless intended reactants). |

| Hydrolysis | Rapid | Requires anhydrous solvents (<200 ppm H₂O recommended). |

Solvent Compatibility Matrix

The following matrix categorizes solvents based on solubility (thermodynamic capability) and stability (kinetic inertness).

| Solvent Class | Specific Solvent | Compatibility | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | The historical "gold standard." High solubility, low boiling point for removal.[2] Drawback: Environmental restrictions and potential for emulsion formation during aqueous workup. |

| Ethers (Green) | 2-Methyltetrahydrofuran (2-MeTHF) | Superior | Recommended replacement for DCM. Higher boiling point (80°C), lower peroxide formation than THF, and separates cleanly from water (unlike THF). |

| Ethers (Standard) | Tetrahydrofuran (THF) | Good (Conditional) | Excellent solubility.[3] Risk: Can undergo ring-opening polymerization in the presence of strong Lewis acids (e.g., ZnCl₂, AlCl₃) or specific catalysts. |

| Aromatics | Toluene | Good | Useful for reactions requiring higher temperatures or for crystallizing downstream amide products. Slower reaction rates compared to polar solvents. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Viable only if strictly anhydrous. Commercial EtOAc often contains ethanol stabilizers which will react with the acid chloride. |

| Amides | DMF / DMAc | Caution | Avoid as bulk solvent. Can form Vilsmeier-Haack type intermediates with acid chlorides, leading to impurities. Use only in catalytic amounts if necessary. |

| Protic | Water, Methanol, Ethanol | Prohibited | Immediate hydrolysis to Tetrahydrofuran-3-carboxylic acid and HCl gas. |

Mechanistic Decision Framework

The choice of solvent dictates the reaction pathway and impurity profile. The diagram below illustrates the logic flow for selecting the optimal solvent system based on the intended chemical transformation.

Figure 1: Solvent selection logic based on reaction type and green chemistry constraints.

Validated Experimental Protocol

Scenario: Synthesis of an Amide Library in 2-MeTHF

This protocol uses 2-Methyltetrahydrofuran (2-MeTHF) to replace DCM, leveraging its ability to phase-separate from water during the quench, thereby eliminating the need for solvent swapping.

Reagents:

-

Tetrahydrofuran-3-carbonyl chloride (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: Anhydrous 2-MeTHF (Water content <200 ppm)

Step-by-Step Methodology:

-

System Preparation:

-

Flame-dry a 2-neck round-bottom flask and cool under a stream of dry Nitrogen (N₂).

-

Why: Acid chlorides hydrolyze rapidly; atmospheric moisture will reduce yield and generate HCl gas.[4]

-

-

Solvent Charging:

-

Charge the amine and base (Et₃N) into the flask.

-

Add anhydrous 2-MeTHF (10 mL per gram of substrate).

-

Cool the mixture to 0°C using an ice/water bath.

-

Why: The acylation reaction is exothermic. 2-MeTHF remains fluid and effective at low temperatures.

-

-

Controlled Addition:

-

Dilute Tetrahydrofuran-3-carbonyl chloride in a separate volume of 2-MeTHF (1:1 v/v).

-

Add dropwise to the amine solution over 15–30 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately. This confirms the reaction is proceeding.

-

-

Reaction Monitoring:

-

Warm to room temperature (20–25°C) and stir for 2 hours.

-

In-Process Control (IPC): Quench a 50 µL aliquot in MeOH and analyze via LC-MS. Look for the methyl ester (from unreacted acid chloride) vs. the amide product.

-

-

Workup (The 2-MeTHF Advantage):

-

Add 1M HCl (aq) directly to the reaction vessel.

-

Stir vigorously for 5 minutes.

-

Stop stirring. Observe phase separation.

-

Mechanism:[3][5][6][7][8] Unlike THF (which is water-miscible), 2-MeTHF forms a distinct organic layer. The aqueous layer removes the amine salts and unreacted amine.

-

Drain aqueous layer.[9] Wash organic layer with saturated NaHCO₃ and Brine.

-

Concentrate the 2-MeTHF layer to obtain the crude amide.

-

Critical Safety & Stability Workflow

Handling Tetrahydrofuran-3-carbonyl chloride requires managing the evolution of Hydrogen Chloride (HCl) and preventing "runaway" hydrolysis.

Figure 2: Safety workflow emphasizing moisture exclusion and HCl management.

Troubleshooting Common Issues

-

Issue: Low yield and presence of Tetrahydrofuran-3-carboxylic acid.

-

Cause: Wet solvent or atmospheric moisture ingress.

-

Solution: Distill 2-MeTHF over Na/Benzophenone or use activated molecular sieves (3Å or 4Å) for 24 hours prior to use.

-

-

Issue: Darkening of the reaction mixture.

-

Cause: Potential polymerization of the THF ring if strong Lewis Acids are used in pure THF.

-

Solution: Switch to Toluene or DCM if Lewis Acids (e.g., AlCl₃) are required.

-

References

-

Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemPubSoc Europe.

- Context: Establishes 2-MeTHF as a superior, hydrophobic alternative to THF for processing moisture-sensitive intermedi

-

Aycock, D. F. (2007). "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Chemistry." Organic Process Research & Development.

- Context: Details the phase separation properties of 2-MeTHF vs.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12217345, Tetrahydrofuran-3-carbonyl chloride."

-

Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development.

- Context: Authoritative ranking of DCM (hazardous) vs. 2-MeTHF (recommended)

Sources

- 1. georganics.sk [georganics.sk]

- 2. THF | Definition, Density & Structure - Lesson | Study.com [study.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. fiveable.me [fiveable.me]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]

- 8. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]

- 9. cms.chempoint.com [cms.chempoint.com]

Technical Whitepaper: Structural Elucidation and Stoichiometric Validation of Tetrahydrofuran-3-carbonyl Chloride

Executive Summary

Tetrahydrofuran-3-carbonyl chloride (CAS 69595-02-4) is a critical heterocyclic building block in medicinal chemistry, specifically utilized for introducing the tetrahydrofuran-3-yl moiety into pharmacophores via amide coupling or esterification. Its high reactivity as an acyl chloride necessitates rigorous quality control and precise stoichiometric understanding.

This technical guide moves beyond basic nomenclature to provide a comprehensive framework for calculating its molecular formula, validating its synthesis, and confirming its identity through isotopic mass spectrometry and NMR spectroscopy.

Theoretical Derivation: Calculating the Molecular Formula

To ensure stoichiometric accuracy in drug development, we must derive the formula not just by counting atoms, but by understanding the structural assembly of the molecule.

Structural Deconstruction

The molecule consists of a saturated oxygen heterocycle (tetrahydrofuran) substituted at the 3-position with a chloroformyl (acyl chloride) group.

| Moiety | Fragment Formula | Net Contribution (bonding adjustment) |

| Tetrahydrofuran Ring | ||

| Carbonyl Chloride | ||

| Total |

Stoichiometric Calculation Table

For analytical precision (e.g., High-Resolution Mass Spectrometry), we calculate both the Average Molecular Weight (for weighing reagents) and the Monoisotopic Mass (for MS identification).

Standard Atomic Weights (IUPAC 2021 intervals): C [12.011], H [1.008], O [15.999], Cl [35.45]

| Element | Count | Atomic Weight ( g/mol ) | Total Mass Contribution | Monoisotopic Mass ( |

| Carbon | 5 | 12.011 | 60.055 | 60.00000 |

| Hydrogen | 7 | 1.008 | 7.056 | 7.05477 |

| Oxygen | 2 | 15.999 | 31.998 | 31.98983 |

| Chlorine | 1 | 35.450 | 35.450 | 34.96885 |

| TOTAL | - | - | 134.56 g/mol | 134.01345 Da |

Synthetic Pathway & Mechanism

The conversion of Tetrahydrofuran-3-carboxylic acid to its acid chloride derivative is the standard synthetic route. This transformation relies on the nucleophilic acyl substitution mechanism, typically catalyzed by Dimethylformamide (DMF).

Reaction Scheme Visualization

The following diagram illustrates the chlorination pathway using Thionyl Chloride (

Figure 1: Catalytic chlorination of tetrahydrofuran-3-carboxylic acid. The reaction is driven by the formation of gaseous byproducts (

Experimental Protocol (Self-Validating System)

Objective: Synthesize 10g of Tetrahydrofuran-3-carbonyl chloride.

-

Preparation:

-

Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (Argon).

-

Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap acidic gases (

,

-

-

Reagent Loading:

-

Charge Tetrahydrofuran-3-carboxylic acid (10.0 g, 86.1 mmol).

-

Add anhydrous Dichloromethane (DCM) (50 mL) as solvent (optional, can be run neat).

-

Add catalytic N,N-Dimethylformamide (DMF) (0.1 mL). Note: DMF acts as a catalyst by forming the reactive imidoyl chloride species.

-

-

Chlorination:

-

Add Thionyl Chloride (

) (12.3 g, 7.5 mL, 103 mmol, 1.2 eq) dropwise over 20 minutes. -

Validation Check: Observe vigorous gas evolution. If no gas is evolved, check moisture content or catalyst activity.

-

-

Reaction & Workup:

-

Heat to reflux (40°C for DCM, or 70°C if neat) for 2-3 hours.

-

Monitor reaction completion via TLC (convert aliquot to methyl ester with MeOH for visualization).

-

Concentrate under reduced pressure to remove excess

and solvent.

-

-

Purification:

-

Perform vacuum distillation.

-

Target Boiling Point: ~65-70°C at 15 mmHg (Predicted).

-

Collect the colorless liquid fraction.

-

Analytical Validation & Quality Assurance

Calculating the formula is theoretical; proving the structure is empirical. The following methods validate the identity of

Mass Spectrometry: The Chlorine Isotope Signature

In drug discovery, confirming the presence of chlorine is distinct due to its natural isotopic abundance (

Validation Rule: The Mass Spectrum MUST exhibit an M and M+2 peak pattern with a characteristic 3:1 intensity ratio .

-

Peak M (

): 134.01 Da -

Peak M+2 (

): 136.01 Da

Figure 2: Expected isotopic distribution in High-Resolution Mass Spectrometry (HRMS). The 3:1 ratio confirms the presence of a single chlorine atom.[1]

Nuclear Magnetic Resonance ( NMR)

The conversion from Acid to Acid Chloride results in a distinct downfield shift of the proton at the C3 position due to the increased electron-withdrawing nature of the

-

Solvent:

-

Key Signal: The methine proton (

-COCl) at position 3.-

Precursor (-COOH):

ppm. -

Product (-COCl):

ppm (Multiplet). -

Absence of Signal: The broad singlet of the carboxylic acid proton (

ppm) must be completely absent.

-

Handling and Stability

-

Moisture Sensitivity: Acid chlorides hydrolyze rapidly in moist air to revert to the carboxylic acid and HCl gas.

-

Storage: Store under Argon at 2-8°C.

-

Safety: The compound is a lachrymator and causes severe skin burns. All manipulations must occur in a fume hood.

References

-

Sigma-Aldrich. Tetrahydrofuran-3-carbonyl chloride Product Specification. Merck KGaA.

-

ChemicalBook. Tetrahydrofuran-3-carbonyl chloride Properties and Synthesis.

-

National Institute of Standards and Technology (NIST). Isotopic Compositions of the Elements. U.S. Department of Commerce.[2]

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. "Nucleophilic Substitution at the Carbonyl Group." Oxford University Press. (Standard textbook reference for mechanism grounding).

Sources

Methodological & Application

Application Note: Amide Synthesis via Tetrahydrofuran-3-carbonyl Chloride

Abstract & Application Scope

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, widely utilized to modulate lipophilicity (

Unlike standard acylations, the use of THF-3-COCl requires specific attention to stereochemical retention (if using chiral starting materials) and hydrolytic instability . This document provides two validated protocols: a standard anhydrous method for lipophilic amines and a Schotten-Baumann method for polar/zwitterionic substrates.

Chemical Foundation & Mechanism[1]

Reagent Profile

Tetrahydrofuran-3-carbonyl chloride is an electrophilic acylating agent. It is moisture-sensitive and corrosive.

| Property | Data | Note |

| CAS Number | 3003-84-7 (Racemic) | Check specific CAS for (R) or (S) enantiomers. |

| MW | ~134.56 g/mol | |

| Physical State | Liquid (typically) | Colorless to light yellow. |

| Density | ~1.2 g/mL | Varies slightly by purity/isomer. |

| Storage | 2–8°C, Inert Gas | Critical: Hydrolyzes rapidly in moist air to form HCl and parent acid. |

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution .[1] The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.[2] The reformation of the carbonyl double bond expels the chloride ion (leaving group).[2] A base is required to neutralize the generated HCl and drive the equilibrium forward.[3][2][4]

Figure 1: Mechanistic pathway of amide coupling using acid chlorides.

Experimental Protocols

Decision Matrix: Which Protocol?

-

Protocol A (Anhydrous): Use for standard organic amines soluble in DCM/THF.

-

Protocol B (Schotten-Baumann): Use for amino acids, salts, or highly polar amines soluble in water.

Protocol A: Standard Anhydrous Coupling (DCM/TEA)

Best for: Drug intermediates, hydrophobic amines.

Materials

-

Amine: 1.0 equivalent

-

THF-3-COCl: 1.1 – 1.2 equivalents

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equivalents)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M – 0.2 M concentration)

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Solvation: Dissolve the Amine (1.0 eq) in anhydrous DCM.

-

Base Addition: Add TEA (1.5 eq) via syringe.

-

Cooling: Cool the mixture to 0°C using an ice bath. Rationale: Controls the exotherm and minimizes side reactions (e.g., bis-acylation).

-

Addition: Add THF-3-COCl (1.1 eq) dropwise over 5–10 minutes.

-

Observation: Slight fuming or precipitate formation (TEA·HCl salts) is normal.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[5]

-

Quench: Add saturated

solution (10 mL). Stir vigorously for 10 minutes. -

Workup:

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, amine salts (e.g., R-NH3+ Cl-), or scale-up where organic base cost is a factor.

Materials

-

Amine: 1.0 equivalent

-

THF-3-COCl: 1.2 equivalents

-

Base: 1M NaOH or saturated

-

Solvent: DCM or Ethyl Acetate (Organic phase) / Water (Aqueous phase)

Step-by-Step Procedure

-

Aqueous Phase: Dissolve the Amine in the aqueous base solution (approx. 3-4 equivalents of base to ensure pH > 10 throughout).

-

Organic Phase: Dissolve THF-3-COCl in DCM.

-

Mixing: Add the organic phase to the rapidly stirring aqueous phase at 0°C – RT.

-

Reaction: Stir vigorously for 1–3 hours.

-

Workup:

Workflow & Troubleshooting

Figure 2: Operational workflow for selecting the correct synthesis protocol.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are dry; use fresh bottle of THF-3-COCl; increase equivalents to 1.5. |

| Unreacted Amine | Amine is Sterically Hindered | Add catalytic DMAP (0.1 eq) to Protocol A; heat to reflux (40°C). |

| Racemization | Base too strong / Temp too high | Keep reaction at 0°C; switch from TEA to DIPEA (less nucleophilic); avoid excess base. |

| Impurity: Acid | Hydrolysis during workup | Wash organic layer with 1M NaOH or sat. |

References

-

Schotten-Baumann Reaction Overview. Organic Chemistry Portal. [Link]

-

Tetrahydrofuran-3-carbonyl chloride Compound Summary. PubChem. [Link]

-

Amide Synthesis from Acid Chlorides. Common Organic Chemistry. [Link]

-

Preparation of Amides. ChemGuide. [Link]

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 3. Amide Synthesis [fishersci.co.uk]

- 4. byjus.com [byjus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. derpharmachemica.com [derpharmachemica.com]

Application Notes & Protocols: Esterification of Alcohols with Tetrahydrofuran-3-carbonyl chloride

Introduction: The Strategic Importance of Tetrahydrofuran Esters

The ester functional group is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its synthesis via the acylation of alcohols is a fundamental transformation. Among the various acylating agents, acyl chlorides stand out for their high reactivity, which allows for rapid and efficient ester formation under mild conditions.[1][2]

This document provides a detailed guide to the esterification of alcohols using Tetrahydrofuran-3-carbonyl chloride. The resulting tetrahydrofuran-3-carboxylate esters are valuable structural motifs. The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.[3][4] Consequently, the reliable synthesis of these esters is of significant interest to researchers in drug discovery and development.

This guide is designed for professionals in the chemical sciences, offering in-depth mechanistic insights, validated experimental protocols, and practical advice for optimizing this crucial reaction.

The Chemistry: Mechanism of Nucleophilic Acyl Substitution

The reaction between an alcohol and Tetrahydrofuran-3-carbonyl chloride proceeds via a classic nucleophilic addition-elimination mechanism .[1] This two-step process is highly efficient and predictable.

Step 1: Nucleophilic Addition The reaction commences with the alcohol's hydroxyl oxygen, acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[5][6] The lone pair of electrons on the oxygen forms a new bond with the carbon, causing the pi bond of the carbonyl group to break and the electrons to move onto the carbonyl oxygen. This results in the formation of a transient tetrahedral intermediate.[7]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl group reforms as a lone pair from the negatively charged oxygen moves back down. Simultaneously, the chloride ion, an excellent leaving group, is expelled.[8]

Step 3: Deprotonation The final step involves the removal of the proton from the oxonium ion intermediate. This is typically accomplished by a weak base, such as pyridine or triethylamine, which is added to the reaction mixture. This deprotonation neutralizes the product and generates a salt byproduct (e.g., pyridinium chloride), effectively driving the reaction to completion.[8] The generation of hydrogen chloride as a byproduct necessitates the use of a base to prevent unwanted side reactions.[8]

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the esterification reaction.

Caption: Reaction mechanism for the esterification of an alcohol.

Core Protocol: Synthesis of a Tetrahydrofuran-3-Carboxylate Ester

This protocol provides a generalized procedure adaptable for various primary and secondary alcohols. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Equipment

-

Reagents:

-

Alcohol of interest

-

Tetrahydrofuran-3-carbonyl chloride (CAS: 69595-02-4)[9]

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Pyridine or Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask with stir bar

-

Septa

-

Nitrogen or Argon gas line with needle adapter

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography (column, flasks)

-

Silica gel for chromatography

-

TLC plates and developing chamber

-

Step-by-Step Experimental Procedure

-

Reaction Setup:

-

Place a magnetic stir bar in a flame-dried round-bottom flask. Seal the flask with a rubber septum and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

-

Dissolve the alcohol (1.0 eq.) and a tertiary amine base like triethylamine (1.2-1.5 eq.) in an anhydrous solvent such as dichloromethane (DCM).[10] If the alcohol is less reactive, a catalytic amount of DMAP (0.05-0.1 eq.) can be added to accelerate the reaction.[11]

-

-

Addition of Acyl Chloride:

-

Cool the flask containing the alcohol solution to 0 °C using an ice-water bath.

-

Slowly add Tetrahydrofuran-3-carbonyl chloride (1.1-1.2 eq.) dropwise via syringe to the stirred solution over 5-10 minutes. The reaction is often exothermic, and slow addition is crucial to control the temperature.[12] A precipitate (triethylammonium chloride) may form upon addition.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the reaction stir for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

-

Work-up and Extraction:

-

Once the reaction is complete, quench it by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (to remove excess triethylamine)

-

Saturated aqueous NaHCO₃ (to neutralize any remaining acid)[10]

-

Brine (to remove residual water)

-

-

Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure ester product.

-

Visualizing the Experimental Workflow

Caption: A typical workflow for the synthesis and purification of esters.

Data Summary: Reaction Parameters and Expected Outcomes

The choice of base and reaction conditions can be tailored to the reactivity of the alcohol substrate. The following table provides representative conditions.

| Alcohol Type | Substrate Example | Base (eq.) | Catalyst (eq.) | Temp (°C) | Time (h) | Typical Yield (%) |

| Primary | Benzyl Alcohol | Et₃N (1.2) | — | 0 to RT | 1-2 | >90% |

| Secondary | Cyclohexanol | Et₃N (1.5) | DMAP (0.1) | 0 to RT | 2-4 | 80-90% |

| Phenol | Phenol | Pyridine (2.0) | DMAP (0.1) | RT | 4-6 | 75-85% |

| Tertiary | tert-Butanol | Pyridine (2.0) | DMAP (0.2) | RT to 40°C | 12-24 | Variable, often low |

Note: Yields are illustrative and can vary based on specific substrate and experimental execution. Tertiary alcohols are sterically hindered and react much more slowly, often requiring more forcing conditions and specialized catalysts.[13]

Safety and Handling

Tetrahydrofuran-3-carbonyl chloride is a corrosive and moisture-sensitive compound.[14]

-

Handling: Always handle in a fume hood. Avoid contact with skin, eyes, and clothing.[9] In case of contact, rinse immediately with copious amounts of water.

-

Reactivity: It reacts with water and other protic solvents to release toxic hydrogen chloride gas.[14] Ensure all glassware is dry and use anhydrous solvents.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[9]

Solvents such as Dichloromethane (DCM) and Tetrahydrofuran (THF) are volatile and flammable.[15]

-

Keep away from ignition sources.

-

Ensure proper grounding and bonding of containers to prevent static discharge.[15]

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Inactive acyl chloride (hydrolyzed).- Sterically hindered alcohol.- Insufficiently active base/catalyst. | - Use a fresh bottle of acyl chloride.- Add a catalytic amount of DMAP.- Increase reaction time and/or temperature. |

| Multiple Products/Side Reactions | - Presence of water in the reaction.- Reaction temperature too high.- Base-catalyzed side reactions. | - Ensure all reagents and solvents are anhydrous.- Maintain cooling during addition.- Use a non-nucleophilic base like triethylamine instead of pyridine if issues persist. |

| Difficult Purification | - Emulsion during work-up.- Product co-elutes with impurities. | - Add more brine to the separatory funnel to break emulsions.- Optimize the solvent system for column chromatography; try different solvent polarities. |

References

-

Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021). Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained. YouTube. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

-

Organic Chemistry II. (n.d.). 1.4 Synthesis of Alcohols from Carbonyl Compounds. LibreTexts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Tetramethylene chlorohydrin. Retrieved from [Link]

- Cottu, S., et al. (2016). Metal-Free Oxidative Cross Esterification of Alcohols via Acyl Chloride Formation.

-

Khan Academy. (n.d.). Esterification of alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022). Acid Chloride + Alcohol = Ester (Mechanism). YouTube. Retrieved from [Link]

-

Chemguide. (n.d.). Mechanism for the esterification reaction. Retrieved from [Link]

-

Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

-

PraxiLabs. (2022). To study esterification reaction between alcohol and carboxylic acid. YouTube. Retrieved from [Link]

- Unknown. (n.d.). Fischer Esterification.

-

ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]

-

Georganics. (n.d.). Tetrahydrofuran-3-carbonyl chloride Safety Data Sheet. Retrieved from [Link]

- Google Patents. (2008). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

-

Chemguide. (n.d.). Acyl chlorides and water, alcohols or phenol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

-

Carl ROTH. (n.d.). Tetrahydrofuran - Safety Data Sheet. Retrieved from [Link]

- Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5(1), 44-46.

- Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(1), 1-28.

-

S D Fine-Chem Limited. (n.d.). Tetrahydrofuran GHS Safety Data Sheet. Retrieved from [Link]

- Science of Synthesis. (n.d.).

-

Chemfax Products Ltd. (2021). THF / Tetrahydrofuran - Safety Data Sheet. Retrieved from [Link]

- Google Patents. (1981). US4261901A - Synthesis of tetrahydrofuran.

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Tetrahydrofuran synthesis [organic-chemistry.org]

- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. 1.4 Synthesis of Alcohols from Carbonyl Compounds – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Khan Academy [khanacademy.org]

- 9. georganics.sk [georganics.sk]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ester synthesis by esterification [organic-chemistry.org]

- 14. fishersci.ca [fishersci.ca]

- 15. chemfax.com [chemfax.com]

Application Note & Protocol: Synthesis of Tetrahydrofuran-3-carboxamides via Reaction of Tetrahydrofuran-3-carbonyl Chloride with Secondary Amines

Introduction: The Significance of Tetrahydrofuran-3-carboxamides in Medicinal Chemistry

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. When incorporated as a 3-substituted carboxamide, it provides a versatile building block for creating novel chemical entities with diverse biological activities. The reaction of tetrahydrofuran-3-carbonyl chloride with secondary amines is a robust and efficient method for accessing these valuable compounds. This application note provides a comprehensive guide to this reaction, including the underlying mechanism, a detailed experimental protocol, troubleshooting advice, and safety considerations.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The formation of a tertiary amide from tetrahydrofuran-3-carbonyl chloride and a secondary amine proceeds via a nucleophilic addition-elimination mechanism.[1] This is a classic and reliable transformation in organic synthesis.[2][3]

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the tetrahydrofuran-3-carbonyl chloride.[1][2] This initial attack forms a transient tetrahedral intermediate.[2][4]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.[4]

Step 3: Deprotonation The resulting product is a protonated amide. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is included in the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed.[5][6] This deprotonation step is crucial as it prevents the protonation of the starting secondary amine, which would render it non-nucleophilic.[7]

Below is a visual representation of the reaction workflow:

Caption: General workflow for the synthesis of Tetrahydrofuran-3-carboxamides.

Detailed Experimental Protocol

This protocol provides a general procedure for the acylation of a secondary amine with tetrahydrofuran-3-carbonyl chloride.[8][9] Adjustments may be necessary based on the specific properties of the secondary amine.

3.1. Materials and Reagents

-

Tetrahydrofuran-3-carbonyl chloride (CAS: 69595-02-4)

-

Secondary amine of choice

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[10]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

3.2. Step-by-Step Procedure

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq) and anhydrous DCM (or THF) to make a 0.1-0.5 M solution.

-

Addition of Base: Add triethylamine (1.1-1.5 eq) to the solution. If the secondary amine is in its hydrochloride salt form, use 2.2-2.5 equivalents of the base.[9]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

-

Addition of Acyl Chloride: Dissolve tetrahydrofuran-3-carbonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quenching: Once the reaction is complete, quench by slowly adding water or a saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure tetrahydrofuran-3-carboxamide.

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected outcomes for the reaction of tetrahydrofuran-3-carbonyl chloride with various secondary amines. Yields are indicative and may vary based on experimental scale and purification efficiency.

| Secondary Amine | Base (eq) | Solvent | Reaction Time (h) | Typical Yield (%) |

| Diethylamine | TEA (1.2) | DCM | 4 | 85-95% |

| Morpholine | TEA (1.2) | DCM | 2 | 90-98% |

| Piperidine | TEA (1.2) | THF | 3 | 88-96% |

| N-Methylaniline | Pyridine (1.5) | DCM | 12 | 75-85% |

| Dibenzylamine | DIEA (1.5) | THF | 16 | 80-90% |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |